9H-Thioxanthene, 9,9-dimethyl-
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Overview
Description
9,9-Dimethyl-9H-thioxanthene is an organic compound with the molecular formula C₁₅H₁₄S. It is a derivative of thioxanthene, characterized by the presence of two methyl groups at the 9th position. This compound is known for its unique structural properties and has been studied for various applications in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-dimethyl-9H-thioxanthene typically involves the alkylation of thioxanthene. One common method is the Friedel-Crafts alkylation, where thioxanthene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of 9,9-dimethyl-9H-thioxanthene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Types of Reactions:
Oxidation: 9,9-Dimethyl-9H-thioxanthene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 9,9-dimethyl-9H-thioxanthene can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thioxanthene derivatives with reduced sulfur oxidation states.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated, nitrated thioxanthene derivatives.
Scientific Research Applications
9,9-Dimethyl-9H-thioxanthene has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mechanism of Action
The mechanism of action of 9,9-dimethyl-9H-thioxanthene involves its interaction with various molecular targets. In photochemical applications, the compound absorbs light and undergoes excitation to a higher energy state. This excited state can participate in energy transfer processes, leading to the formation of reactive intermediates that drive chemical reactions. The sulfur atom in the thioxanthene ring plays a crucial role in these processes by stabilizing the excited state and facilitating electron transfer .
Comparison with Similar Compounds
Thioxanthene: The parent compound without the methyl groups.
9,9-Diphenyl-9H-thioxanthene: A derivative with phenyl groups instead of methyl groups.
9,9-Dimethyl-9H-thioxanthene 10,10-dioxide: An oxidized form of 9,9-dimethyl-9H-thioxanthene
Comparison: 9,9-Dimethyl-9H-thioxanthene is unique due to the presence of the two methyl groups at the 9th position, which influence its chemical reactivity and physical properties. Compared to thioxanthene, it exhibits different reactivity patterns in electrophilic substitution reactions. The presence of methyl groups also affects its photophysical properties, making it more suitable for applications in electronic materials compared to its non-methylated counterparts .
Properties
CAS No. |
19019-10-4 |
---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
9,9-dimethylthioxanthene |
InChI |
InChI=1S/C15H14S/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
SYGCFIYPBOSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC3=CC=CC=C31)C |
Origin of Product |
United States |
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